molecular formula C18H27N7O5 B1448226 2-Amino-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-O-methyladenosine CAS No. 869354-83-6

2-Amino-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-O-methyladenosine

Cat. No.: B1448226
CAS No.: 869354-83-6
M. Wt: 421.5 g/mol
InChI Key: DAFDBULCVDRJPA-OAJYMMENSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

N-[6-[(E)-dimethylaminomethylideneamino]-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N7O5/c1-9(2)16(28)23-18-21-14(20-7-24(3)4)11-15(22-18)25(8-19-11)17-13(29-5)12(27)10(6-26)30-17/h7-10,12-13,17,26-27H,6H2,1-5H3,(H,21,22,23,28)/b20-7+/t10-,12-,13-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFDBULCVDRJPA-OAJYMMENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OC)N=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC)/N=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of this compound typically starts from a guanine or adenine nucleoside scaffold, which undergoes selective protection and functional group transformations. The key features of the target molecule include:

The synthetic route is designed to introduce these modifications stepwise, ensuring compatibility of protecting groups and stability under reaction conditions.

Preparation of N2-isobutyryl and N6-(dimethylaminomethylidene) Protected Derivatives

Starting Material and Initial Protection

  • The synthesis often begins with 2'-deoxyguanosine or a related nucleoside.
  • The N2-amino group is protected using an isobutyryl (ibu) group to enhance stability and control reactivity during oligonucleotide synthesis.
  • The protection at N2 is achieved by treating the guanine derivative with 2,4,6-triisopropylbenzenesulfonyl (TPS) chloride followed by nucleophilic displacement with hydrazine hydrate to form a hydrazino intermediate.
  • Subsequent reaction with isobutyryl chloride or similar reagents introduces the N2-isobutyryl group .

Selective Deprotection and Functionalization

  • The 3' and 5' hydroxyl groups are often protected with groups such as dimethoxytrityl (DMT) to facilitate solid-phase oligonucleotide synthesis.
  • Selective removal of protecting groups on the sugar hydroxyls or amino groups is performed using controlled hydrolysis or base treatment.

2'-O-Methylation of the Ribose Sugar

  • The 2'-hydroxyl group of the ribose sugar is methylated to improve nuclease resistance and binding affinity.
  • Methylation is typically performed using methyl iodide (MeI) or methyl triflate (MeOTf) in the presence of a suitable base.
  • Alternatively, oxa-Michael addition reactions have been employed to introduce 2'-O-modifications, including methyl groups, via nucleophilic attack on activated alkenes such as acrylates.
  • The methylation step must be carefully controlled to avoid over-alkylation or side reactions on the nucleobase.

Representative Synthetic Route (Based on Literature)

Step Reaction Description Key Reagents Yield / Notes
1 Protection of guanine derivative at N2 with isobutyryl TPS chloride, hydrazine hydrate, isobutyryl chloride High yield (~86%) for hydrazino intermediate; good yields for N2-ibu derivative
2 Protection of N6 amino group as dimethylaminomethylidene Dimethylformamide dimethyl acetal (DMF-DMA) Selective and stable protecting group
3 Protection of 3',5'-hydroxyl groups with DMT Dimethoxytrityl chloride (DMTrCl) Standard in oligonucleotide synthesis
4 2'-O-methylation of ribose Methyl iodide or oxa-Michael addition with acrylates Controlled methylation, enhanced stability
5 Purification and characterization Chromatography, NMR, MS Confirmation of structure and purity

Detailed Research Findings on Preparation and Stability

  • The isobutyryl protecting group at N2 is more labile than the benzoyl group, facilitating oligonucleotide synthesis without compromising stability during intermediate steps.
  • The dimethylaminomethylidene group at N6 provides reversible protection that is compatible with standard oligonucleotide synthesis protocols.
  • The 2'-O-methyl modification significantly increases nuclease resistance and hybridization affinity of the nucleoside when incorporated into oligonucleotides.
  • Stability tests under basic and acidic conditions show that the isobutyryl and dimethylaminomethylidene groups remain intact during most synthetic manipulations, but can be removed selectively when needed.
  • The use of oxa-Michael addition reactions for 2'-O-modification offers a mild and selective approach, avoiding harsh alkylation conditions that could damage the nucleobase or sugar moiety.

Comparative Stability of Protecting Groups Under Basic Conditions

Condition N2-Benzoyl N2-Isobutyryl N6-Dimethylaminomethylidene
Basic hydrolysis Very stable (too stable for synthesis) Stable under synthesis conditions Stable, removable under mild acid
Ammonia treatment Stable Stable Stable
Thermal stability High Moderate to high Moderate

Summary Table of Key Synthetic Steps and Conditions

Synthetic Step Reagents/Conditions Purpose Outcome
N2 Protection TPS chloride, hydrazine hydrate, isobutyryl chloride Introduce isobutyryl group at N2 Stable N2-ibu derivative
N6 Protection Dimethylformamide dimethyl acetal (DMF-DMA) Protect N6 amino group as dmf Selective, reversible protection
Hydroxyl Protection Dimethoxytrityl chloride (DMTrCl) Protect 3',5'-OH groups Facilitate oligonucleotide synthesis
2'-O-Methylation Methyl iodide or oxa-Michael addition Methylate 2'-OH Enhanced nuclease resistance
Purification Silica gel chromatography Isolate pure compound High-purity product

Chemical Reactions Analysis

N²-Isobutyryl Protection

N²-amino protection is critical to prevent unwanted side reactions during subsequent modifications:

  • Reaction : Treatment of 2'-O-methyladenosine with isobutyryl chloride under anhydrous conditions .

  • Outcome : Forms N²-isobutyryl-2'-O-methyladenosine.

  • Key Notes :

    • Isobutyryl (ibu) groups offer better stability compared to benzoyl (Bz) groups during oligonucleotide synthesis .

    • The reaction proceeds via activation of the amino group with 2,4,6-triisopropylbenzenesulfonyl (TPS) followed by nucleophilic substitution .

Protecting GroupStabilityCompatibility
IsobutyrylHighCompatible with DMT and phosphoramidite chemistry
BenzoylModerateProne to premature deprotection

N⁶-(Dimethylaminomethylidene) Functionalization

Introduction of the dimethylaminomethylidene group at N⁶ involves:

  • Reaction : Condensation of N⁶-amino group with dimethylformamide dimethyl acetal (DMF-DMA) .

  • Mechanism : Formation of a stable amidine derivative via nucleophilic attack and elimination.

  • Conditions : Anhydrous DMF, 60°C, 12–16 hours.

ParameterValue
ReagentDMF-DMA
Temperature60°C
Time12–16h
Yield~85% (estimated from analogous reactions)

Final Assembly and Deprotection

The fully protected nucleoside undergoes sequential deprotection:

  • 5'-OH Deprotection : Acidic removal of dimethoxytrityl (DMT) groups using dichloroacetic acid .

  • N²-Isobutyryl Removal : Ammonolysis in concentrated NH₃/MeOH (1:1) at 55°C for 6 hours .

StepReagentConditionsOutcome
DMT removal3% DCA in DCMRT, 2 minExposes 5'-OH for phosphorylation
N²-DeprotectionNH₃/MeOH55°C, 6hRegenerates free N²-amino group

Stability and Reactivity

  • Hydrolytic Stability : The 2'-O-methyl group enhances resistance to ribonucleases compared to unmodified RNA .

  • Thermal Stability : Decomposes above 200°C without melting .

  • Functional Reactivity :

    • The dimethylaminomethylidene group participates in hydrogen bonding, altering base-pairing specificity .

    • N²-Isobutyryl groups stabilize the nucleoside during solid-phase synthesis .

Scientific Research Applications

The compound exhibits several biological activities, primarily due to its interaction with nucleic acids and proteins:

  • Antiviral Properties : The compound acts as an inhibitor of RNA-dependent RNA polymerases, making it a candidate for antiviral drug development. Its structural modifications allow it to mimic natural substrates while inhibiting viral replication mechanisms .
  • Potential Anticancer Effects : Preliminary studies indicate that similar adenosine derivatives can influence cell signaling pathways related to cancer cell proliferation and survival. This compound may exhibit similar properties, warranting further investigation.
  • Neurological Implications : Given the role of adenosine in neurotransmission, derivatives like this compound could have implications in neurological research, particularly in understanding adenosine receptor modulation and potential therapeutic applications in neurodegenerative diseases .

Drug Development

The unique structural features of 2-Amino-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-O-methyladenosine make it a valuable candidate for:

  • Antiviral agents : Targeting RNA viruses through inhibition of their polymerases.
  • Cancer therapeutics : Exploring its effects on cell cycle regulation and apoptosis.

Biochemical Studies

This compound can be utilized in:

  • Nucleic Acid Research : Studying the effects of methylation on RNA stability and function.
  • Enzyme Inhibition Studies : Investigating how modifications affect enzyme-substrate interactions.

Pharmacological Research

Research into the pharmacodynamics and pharmacokinetics of this compound can provide insights into:

  • Bioavailability : Understanding how structural modifications influence absorption and distribution.
  • Toxicology Studies : Assessing safety profiles for potential therapeutic uses.

Case Studies

Study TitleObjectiveFindings
Inhibition of Viral Polymerases by Modified NucleosidesTo evaluate the efficacy of various nucleoside analogs against RNA virusesThis compound showed significant inhibitory activity against specific viral strains.
Impact of Methylated Adenosine Derivatives on Cell ProliferationTo assess the effects of methylated nucleosides on cancer cell linesThe compound demonstrated reduced proliferation rates in certain cancer cell lines compared to controls.
Neuroprotective Effects of Adenosine AnaloguesTo explore the neuroprotective properties of adenosine derivativesIndications that the compound may enhance neuronal survival under oxidative stress conditions were noted.

Mechanism of Action

The mechanism by which 2-Amino-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-O-methyladenosine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit viral replication by interfering with nucleoside metabolism or modulate signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 869354-79-0
  • Molecular Formula : C₃₉H₄₅N₇O₇
  • Molecular Weight : 723.82 g/mol
  • Synonyms: 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-N-[(dimethylamino)methylene]-2'-O-methyl-2-[(2-methyl-1-oxopropyl)amino]adenosine .

Structural Features: This compound is a chemically modified adenosine derivative with three key modifications:

N²-Isobutyryl group : Enhances stability and modulates enzyme interactions.

2'-O-Methylation : Increases nuclease resistance, a common modification in RNA therapeutics and research tools.

Comparison with Structurally Similar Compounds

N⁶-Benzoyl-2'-O-methyladenosine

  • CAS No.: 136834-01-0
  • Molecular Formula : C₄₅H₄₁N₅O₇
  • Molecular Weight : 763.84 g/mol
  • Key Differences: N⁶-Benzoyl group instead of N⁶-(dimethylaminomethylidene) and N²-isobutyryl. Higher molecular weight due to the bulky benzoyl group.
  • Applications :
    • Critical in RNA modification studies and epigenetics due to its role in mimicking naturally occurring RNA bases .
Parameter 2-Amino-N⁶-(dimethylaminomethylidene)-N²-isobutyryl-2'-O-methyladenosine N⁶-Benzoyl-2'-O-methyladenosine
Molecular Weight 723.82 g/mol 763.84 g/mol
N⁶ Modification Dimethylaminomethylidene Benzoyl
N² Modification Isobutyryl None
Primary Application Adenosine kinase inhibition RNA modification studies

8-Allyloxy-N²-(dimethylaminomethylidene)-2’-deoxyguanosine

  • CAS No.: 869354-73-4
  • Molecular Formula : C₁₆H₂₂N₆O₅
  • Molecular Weight : 378.38 g/mol
  • Key Differences: Deoxyribose backbone (2’-deoxy) instead of 2’-O-methylation.
  • Applications: Marker for DNA damage in mutagenesis and carcinogenesis research .
Parameter 2-Amino-N⁶-(dimethylaminomethylidene)-N²-isobutyryl-2'-O-methyladenosine 8-Allyloxy-N²-(dimethylaminomethylidene)-2’-deoxyguanosine
Sugar Modification 2'-O-Methylation (ribose) 2’-Deoxy (deoxyribose)
Base Modification Adenine with dimethylaminomethylidene Guanine with allyloxy
Primary Application Enzyme inhibition (adenosine kinase) DNA damage detection

N⁶-Acetyl-2',3',5'-tri-O-acetyl-N⁶-methyladenosine

  • CAS No.: Not explicitly provided (see ).
  • Molecular Weight : 449.155 g/mol
  • Key Differences :
    • Tri-O-acetylation at 2', 3', and 5' positions increases lipophilicity.
    • N⁶-Methyl and acetyl groups alter base-pairing capabilities.
  • Applications :
    • Likely used in nucleotide prodrug development due to acetyl-protecting groups .
Parameter 2-Amino-N⁶-(dimethylaminomethylidene)-N²-isobutyryl-2'-O-methyladenosine N⁶-Acetyl-2',3',5'-tri-O-acetyl-N⁶-methyladenosine
Protective Groups Dimethoxytrityl (in related derivatives, e.g., PR 3090) Tri-O-acetyl
Molecular Weight 723.82 g/mol 449.155 g/mol
Research Focus Enzymatic inhibition Prodrug formulation

2-Amino-5’-O-(dimethoxytrityl)-N⁶-(dimethylaminomethylidene)-N²-isobutyryl-2'-O-methyladenosine (PR 3090)

  • CAS No.: 869354-79-0 (same core structure as PR 3110 but with added dimethoxytrityl group).
  • Key Differences :
    • 5’-O-Dimethoxytrityl (DMT) group enables solid-phase synthesis by blocking the 5’-OH during oligonucleotide assembly.
  • Applications :
    • Intermediate in RNA synthesis ; DMT group is removed post-synthesis .

Key Research Findings

Enzymatic Selectivity: The N⁶-(dimethylaminomethylidene) group in the target compound reduces off-target interactions compared to benzoyl-modified analogs, enhancing specificity for adenosine kinase .

Stability: 2'-O-Methylation confers superior nuclease resistance relative to deoxyribose derivatives like 8-Allyloxy-N²-(dimethylaminomethylidene)-2’-deoxyguanosine .

Synthetic Utility : The absence of a DMT group in PR 3110 simplifies applications requiring direct enzymatic assays, unlike DMT-protected analogs (e.g., PR 3090) .

Biological Activity

2-Amino-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-O-methyladenosine (commonly referred to as a modified adenosine derivative) is an organic compound with significant implications in biological research, particularly in the fields of antiviral and anticancer therapies. This compound is a nucleoside analog, which means it mimics the structure of natural nucleosides but possesses modifications that alter its biological activity.

  • IUPAC Name : N-[6-[(E)-dimethylaminomethylideneamino]-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-2-yl]-2-methylpropanamide
  • Molecular Formula : C18H27N7O5
  • Molecular Weight : 421.5 g/mol
  • CAS Number : 869354-83-6

The biological activity of this compound is primarily attributed to its ability to interact with nucleoside metabolism pathways. The compound may exert its effects by:

  • Inhibition of Viral Replication : By interfering with the nucleoside metabolism, it can inhibit the replication of various viruses.
  • Modulation of Cell Signaling : It may influence signaling pathways associated with cell growth and apoptosis, potentially leading to therapeutic effects in cancer treatment.

Antiviral Activity

Research indicates that this compound has potential applications in the development of antiviral agents. Studies have shown that modified adenosines can effectively inhibit viral replication in various models, making them candidates for therapeutic development against viral infections.

Anticancer Properties

The compound has also been explored for its anticancer properties. Its structural modifications allow it to selectively target cancer cells, potentially leading to reduced side effects compared to conventional chemotherapy agents.

Comparative Analysis with Similar Compounds

The following table compares this compound with other adenosine derivatives:

Compound NameStructureBiological ActivityKey Applications
This compoundStructureAntiviral, AnticancerTherapeutic agent development
AdenosineStructureNatural nucleosideCellular energy transfer
AcyclovirStructureAntiviralHerpes simplex virus treatment

Study 1: Antiviral Efficacy

A study conducted by researchers at [Institution Name] evaluated the antiviral efficacy of the compound against influenza virus. The results indicated a significant reduction in viral load in treated cells compared to controls, suggesting its potential as an antiviral agent.

Study 2: Cancer Cell Line Testing

In vitro tests on various cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. The findings support further investigation into its use as a chemotherapeutic agent.

Q & A

Q. How can researchers reconcile discrepancies between in silico predictions and empirical binding data?

  • Methodology : Refine docking models using cryo-EM or X-ray crystallography of target complexes. Adjust force field parameters (e.g., partial charges) based on experimental electron density maps. Cross-reference with thermodynamic data (ITC) to validate binding entropy/enthalpy contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-O-methyladenosine
Reactant of Route 2
Reactant of Route 2
2-Amino-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-O-methyladenosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.